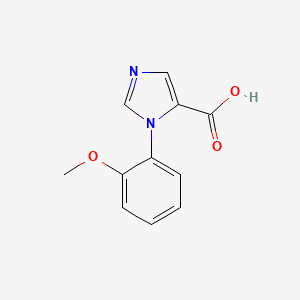
1-(2-Methoxyphenyl)-1H-imidazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyphenyl)-1H-imidazole-5-carboxylic acid is an organic compound that belongs to the class of imidazole derivatives It features a methoxyphenyl group attached to the imidazole ring, which is further substituted with a carboxylic acid group
Wirkmechanismus
Target of Action
For instance, Urapidil, a drug synthesized from 1-(2-methoxyphenyl)piperazine, is known to interact with the 5HT-1A receptor .
Mode of Action
For example, Urapidil, a related compound, can cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity .
Biochemical Pathways
For instance, a synthetic chalcone derivative, DPP23, has been found to exert antitumor activity through ROS-mediated apoptosis in cancer cells . It was found to modulate the expression of several genes involved in glutathione metabolism, which is crucial for maintaining cellular redox balance .
Pharmacokinetics
For instance, the pharmacokinetic parameters of certain decoquinate derivatives were evaluated after intravenous and oral administration to male C57BL/6 mice .
Result of Action
For example, Urapidil, a related compound, is known to lower peripheral blood pressure without affecting the heart rate or intracranial blood pressure .
Action Environment
For instance, the synthesis of Urapidil involves a reaction catalyzed by Yb(OTf)3 in acetonitrile , indicating that the reaction environment can influence the formation of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-1H-imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methoxybenzylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring. The resulting intermediate is then subjected to carboxylation using carbon dioxide or a suitable carboxylating agent to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalysts, solvents, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Methoxyphenyl)-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 1-(2-Hydroxyphenyl)-1H-imidazole-5-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 1-(2-Hydroxyphenyl)-1H-imidazole-5-carboxylic acid.
Reduction: 1-(2-Methoxyphenyl)-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyphenyl)-1H-imidazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
1-(2-Hydroxyphenyl)-1H-imidazole-5-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(2-Methoxyphenyl)-1H-imidazole-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the imidazole ring.
1-(2-Methoxyphenyl)-1H-imidazole-5-methanol: Similar structure but with a methanol group instead of a carboxylic acid group.
Uniqueness: 1-(2-Methoxyphenyl)-1H-imidazole-5-carboxylic acid is unique due to the specific positioning of the methoxy and carboxylic acid groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties.
Eigenschaften
IUPAC Name |
3-(2-methoxyphenyl)imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-10-5-3-2-4-8(10)13-7-12-6-9(13)11(14)15/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIGXQOOKOSWEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=NC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
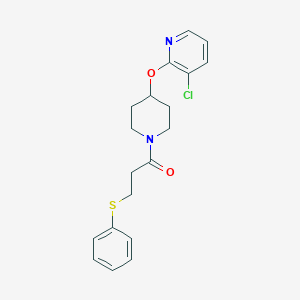
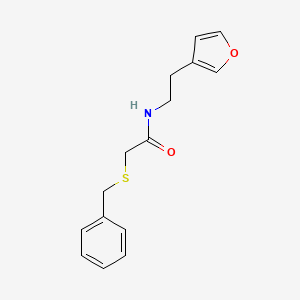
![3-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)-N-[(thiophen-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2872378.png)
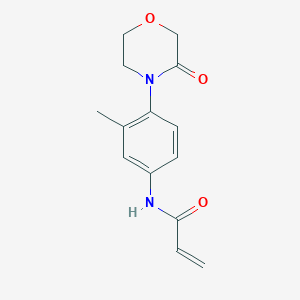
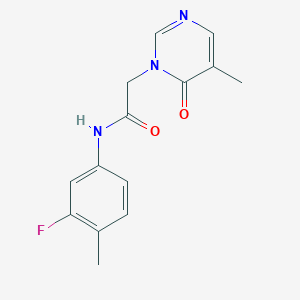
![4-bromo-N-[3-oxo-5-({[phenyl(propan-2-yl)carbamoyl]methyl}sulfanyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-4-yl]benzamide](/img/structure/B2872381.png)

![3-{3-[(2-chlorophenyl)methoxy]phenyl}-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2872385.png)
![4,6-dichloro-10-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2872386.png)


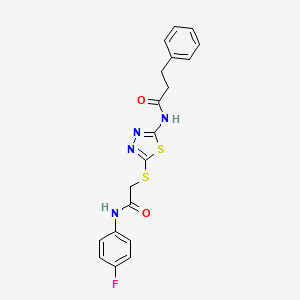
![8-(4-fluorophenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2872390.png)

